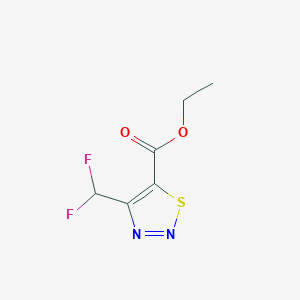
Ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate typically involves the reaction of ethyl 4-amino-1,2,3-thiadiazole-5-carboxylate with difluoromethylating agents. One common method is the use of difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-(methyl)-1,2,3-thiadiazole-5-carboxylate
- Ethyl 4-(trifluoromethyl)-1,2,3-thiadiazole-5-carboxylate
- Ethyl 4-(chloromethyl)-1,2,3-thiadiazole-5-carboxylate
Uniqueness
Ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable intermediate in various applications.
Propiedades
Número CAS |
1018170-57-4 |
|---|---|
Fórmula molecular |
C6H6F2N2O2S |
Peso molecular |
208.19 g/mol |
Nombre IUPAC |
ethyl 4-(difluoromethyl)thiadiazole-5-carboxylate |
InChI |
InChI=1S/C6H6F2N2O2S/c1-2-12-6(11)4-3(5(7)8)9-10-13-4/h5H,2H2,1H3 |
Clave InChI |
PUIIZOVLTWWHKE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=NS1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-oxo-3aH-thieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B12347122.png)
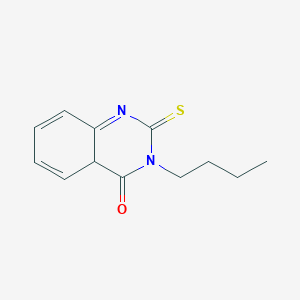
![Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-](/img/structure/B12347144.png)

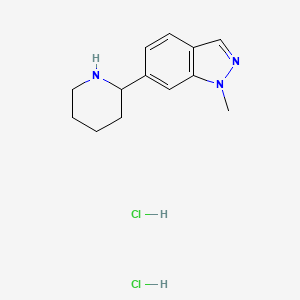


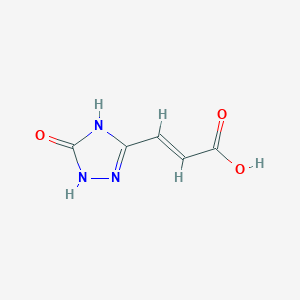

![2-(4-aminophenyl)-N'-[(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide](/img/structure/B12347193.png)
amine](/img/structure/B12347196.png)
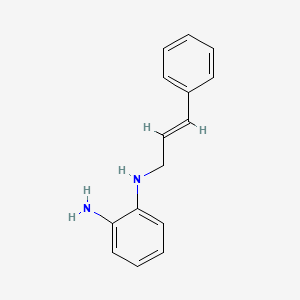
![7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one](/img/structure/B12347212.png)

